4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile
Overview
Description
4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound . The reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where different substituents can be introduced at specific positions on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in the substituents and functional groups attached to the quinazoline ring.
Quinolinyl-pyrazoles: These derivatives have a quinoline core and exhibit different biological activities compared to 4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and interactions with various biological targets. This makes it a valuable compound for drug discovery and development, as well as for studying fundamental chemical and biological processes.
Properties
CAS No. |
59661-51-7 |
---|---|
Molecular Formula |
C12H7N3O |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
5-oxo-4H-pyrrolo[1,2-a]quinazoline-2-carbonitrile |
InChI |
InChI=1S/C12H7N3O/c13-6-8-5-11-14-12(16)9-3-1-2-4-10(9)15(11)7-8/h1-5,7H,(H,14,16) |
InChI Key |
KPRQXKFHDYCNSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC(=CN23)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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